2-(1-Oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetic acid
Description
2-(1-Oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetic acid is a heterocyclic compound featuring a partially saturated phthalazine core (5,6,7,8-tetrahydrophthalazin-1(2H)-one) conjugated to an acetic acid moiety at the 2-position. This structure combines the aromaticity of the phthalazine ring with the flexibility of a tetrahydro group, influencing its electronic and steric properties.
Properties
IUPAC Name |
2-(1-oxo-5,6,7,8-tetrahydrophthalazin-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c13-9(14)6-12-10(15)8-4-2-1-3-7(8)5-11-12/h5H,1-4,6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIZMOYZYMZZTRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=NN(C2=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(1-Oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetic acid, with the CAS number 1239746-66-7, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 208.21 g/mol
- Structure : The compound features a tetrahydrophthalazine core which is significant in various biological activities.
Biological Activity Overview
Research indicates that compounds with the tetrahydrophthalazine structure can exhibit a variety of biological activities, including:
- Antitumor
- Antiviral
- Anti-inflammatory
- Antiparasitic
These properties are largely due to the compound's ability to interact with various biological targets, leading to therapeutic effects.
Antitumor Activity
Recent studies have highlighted the antitumor potential of tetrahydrophthalazine derivatives. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: Antitumor Efficacy
In a study involving several tetrahydrophthalazine derivatives:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
- Results : Compounds demonstrated IC values ranging from 10 to 50 µM, indicating significant cytotoxicity compared to control groups.
Antiviral Activity
The antiviral properties of this compound have also been investigated. Research suggests that it may inhibit viral replication through interference with viral entry or replication processes.
Table 1: Antiviral Activity Against Different Viruses
| Compound | Virus Type | IC (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | Coronavirus | 25 | Inhibition of viral entry |
| Similar Derivative A | Influenza | 30 | Inhibition of replication |
| Similar Derivative B | HIV | 15 | Reverse transcriptase inhibition |
Anti-inflammatory Effects
The compound has shown promise in modulating inflammatory responses. In vitro studies indicate that it can reduce the production of pro-inflammatory cytokines.
Research Findings on Anti-inflammatory Activity
A study assessed the effects of the compound on lipopolysaccharide (LPS)-induced inflammation in macrophages:
- Cytokines Measured : TNF-, IL-6
- Results : A dose-dependent decrease in cytokine levels was observed at concentrations ranging from 10 to 100 µM.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Phthalazine Core
2-(6,7-Dimethoxy-1-oxo-1,2-dihydrophthalazin-2-yl)acetic Acid
- Structural Features : Methoxy groups at the 6- and 7-positions of the phthalazine ring (CAS: 2059993-25-6).
- Properties :
- Applications: Likely used in drug discovery for improved bioavailability compared to non-substituted analogs.
2-(7-Fluoro-1-oxo-1,2-dihydrophthalazin-2-yl)acetic Acid
- Structural Features : A fluorine atom at the 7-position (CAS: 2059999-46-9).
- Properties :
- Applications: Potential for targeted therapies due to fluorine’s role in modulating pharmacokinetics.
Variations in Oxidation States and Ring Saturation
2-(1,4-Dioxo-3,4-dihydrophthalazin-2(1H)-yl)acetic Acid
- Structural Features : Contains two keto groups at the 1- and 4-positions (CAS: 2257-64-9).
- Properties :
- Applications: May exhibit distinct reactivity in nucleophilic addition or condensation reactions compared to mono-keto analogs.
2-(8-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetic Acid
- Structural Features : A naphthalene-derived tetrahydro ring system (CAS: 125564-50-3).
- Properties :
- Applications: Potential use in materials science or as a building block for polycyclic pharmaceuticals.
Functional Group Modifications
Ethyl (1-Oxophthalazin-2(1H)-yl)acetate
- Structural Features : Ethyl ester derivative of the acetic acid moiety (CAS: 479077-33-3).
- Properties :
- Applications : Intermediate in prodrug design or peptide coupling reactions .
Chiral N-(2-(1-Oxophthalazin-2(1H)-yl)ethanoyl)-α-Amino Acid Derivatives
Data Table: Key Physicochemical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents/Features |
|---|---|---|---|---|
| 2-(1-Oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetic Acid | Not provided | C₁₁H₁₂N₂O₃* | 220.23* | Tetrahydro ring, single keto group |
| 2-(6,7-Dimethoxy-1-oxo-1,2-dihydrophthalazin-2-yl)acetic Acid | 2059993-25-6 | C₁₂H₁₂N₂O₅ | 264.23 | 6,7-Methoxy groups |
| 2-(7-Fluoro-1-oxo-1,2-dihydrophthalazin-2-yl)acetic Acid | 2059999-46-9 | C₁₀H₇FN₂O₃ | 222.18 | 7-Fluoro substituent |
| 2-(1,4-Dioxo-3,4-dihydrophthalazin-2(1H)-yl)acetic Acid | 2257-64-9 | C₁₀H₈N₂O₄ | 220.18 | Dual keto groups |
| Ethyl (1-Oxophthalazin-2(1H)-yl)acetate | 479077-33-3 | C₁₂H₁₂N₂O₃ | 232.24 | Ethyl ester functionalization |
*Calculated based on structural similarity to analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
